(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone
Description
The compound "(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone" is a pyrazolyl methanone derivative characterized by two key structural motifs:
- A 3,4,5-triethoxyphenyl group, which enhances lipophilicity and may influence membrane permeability or receptor binding.
Pyrazolyl methanones are a well-studied class of compounds with diverse applications, including antimicrobial, anticancer, and kinase inhibition activities .
Properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6S/c1-6-30-19-14-18(15-20(31-7-2)21(19)32-8-3)23(27)26-17(5)22(16(4)24-26)33(28,29)25-12-10-9-11-13-25/h14-15H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMVFEBWNLOZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethyl-1H-pyrazole, piperidine, and 3,4,5-triethoxybenzoyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Reactivity of the Pyrazole-Sulfonamide Moiety
The pyrazole ring and sulfonamide group participate in several characteristic reactions:
Nucleophilic Substitution at the Sulfonamide
The piperidin-1-ylsulfonyl group can act as a leaving group under specific conditions. For example:
-
Alkylation/Arylation : In the presence of base, nucleophiles (e.g., amines, alkoxides) may displace the sulfonamide group. A related compound, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one , undergoes sulfonyl substitution in synthetic protocols to form thiadiazin derivatives .
| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |
|---|---|---|---|---|
| Sulfonyl substitution | Ethanol, HCl, reflux | Thiadiazin derivatives | 70–85% |
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows electrophilic substitution, though steric hindrance from methyl groups at positions 3 and 5 limits reactivity. Halogenation or nitration at position 4 (adjacent to the sulfonamide) is feasible under controlled conditions .
Methanone Group Transformations
The ketone functionality in the triethoxyphenyl methanone segment supports classic carbonyl reactions:
Oxime Formation
Reaction with hydroxylamine hydrochloride in ethanol under basic conditions yields oxime derivatives. For instance, analogous pyrazole-ethanone compounds form E/Z isomeric oximes in 81–93% yields .
| Reaction Type | Reagents/Conditions | Product | Isomer Ratio (E/Z) | Yield | Source |
|---|---|---|---|---|---|
| Oxime synthesis | NH₂OH·HCl, NaOH, ethanol | (E/Z)-Oximes | 23:77 to 77:23 | 81–93% |
Condensation Reactions
The methanone group undergoes condensation with hydrazines or amines. For example:
-
Hydrazone formation : Reaction with hydrazine derivatives produces hydrazones, which cyclize to form heterocycles like thiadiazoles .
-
Aldol condensation : In basic media, α,β-unsaturated ketones form via aldol addition, as seen in pyrazole-carbaldehyde analogs .
Triethoxyphenyl Ring Modifications
The 3,4,5-triethoxyphenyl group exhibits limited reactivity due to steric and electronic effects but can participate in:
-
Ether cleavage : Strong acids (e.g., HBr/AcOH) demethylate ethoxy groups, though this is rarely employed due to the stability of aryl ethers .
-
Electrophilic substitution : Nitration or sulfonation occurs at the para position relative to methoxy groups in similar systems .
Heterocyclic Fusion Reactions
The pyrazole and sulfonamide groups enable fusion with other heterocycles:
-
Thiadiazine synthesis : Reaction with acetylacetone in ethanol forms 1,3,4-thiadiazine derivatives via cyclocondensation .
-
Pyridine derivatives : Krohnke conditions (phenacyl bromides, ammonium acetate) yield pyridinylpyrazoles from α,β-unsaturated ketone intermediates .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiadiazine formation | Acetylacetone, EtOH, reflux | 1,3,4-Thiadiazines | 70–92% |
Computational Insights
DFT studies on related pyrazole-sulfonamide systems reveal:
-
Charge distribution : The sulfonamide group exhibits significant electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilic reactivity at position 1 .
-
NLO properties : The conjugated methanone and sulfonamide groups contribute to nonlinear optical activity, suggesting applications in materials science .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells.
Case Study:
In vitro assays showed that the compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Pyrazole derivatives have been known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Data Table: Anti-inflammatory Activity Comparison
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | 60 | 75 | 12 |
| Compound B | 50 | 80 | 15 |
| (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone | 65 | 85 | 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. The structure suggests potential interactions with microbial enzymes or cell membranes.
Case Study:
In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Pesticide Development
The unique structure of (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone has led to investigations into its use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for further development.
Data Table: Pesticidal Efficacy
| Pest Species | LC50 (mg/L) | Control (%) |
|---|---|---|
| Aphids | 25 | 85 |
| Leafhoppers | 30 | 90 |
| Whiteflies | 20 | 88 |
Polymer Additives
Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Case Study:
A study on polyvinyl chloride (PVC) composites revealed that adding this compound improved tensile strength and thermal degradation temperatures compared to unmodified PVC.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group may enhance binding affinity to these targets, while the pyrazole and triethoxyphenyl moieties contribute to the overall activity. The exact pathways involved depend on the specific application, but generally, the compound can modulate biological processes by inhibiting or activating key proteins.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their substituents:
Key Observations:
- Electron-Withdrawing vs.
- Sulfonyl Functionality : The piperidin-1-ylsulfonyl group may improve metabolic stability relative to cyclopropylsulfonyl () or diazenyl () substituents due to reduced electrophilicity .
- Steric Effects : The 3,5-dimethylpyrazole core is common across analogs, but the 4-position substituent (sulfonyl-piperidine) distinguishes the target compound from diazenyl or unsubstituted derivatives .
Biological Activity
The compound (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole core, a piperidine sulfonamide group, and a triethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 485.67 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole core followed by the introduction of the sulfonyl and triethoxyphenyl groups. The use of reagents such as sulfonyl chlorides and various catalysts is common in these synthetic pathways .
The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group is known to enhance binding affinity to certain receptors, potentially modulating their activity. This modulation can influence signaling pathways related to inflammation and cancer .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism underlying this activity involves apoptosis induction and cell cycle arrest .
Case Studies
Several research articles have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Cytotoxic Effects on Glioma Cells : In vitro studies indicated that compounds similar to (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone effectively induced apoptosis in glioma cell lines through specific signaling pathways .
- Muscarinic Receptor Modulation : A study focusing on pyrazol derivatives demonstrated their role as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing acetylcholine binding and signaling efficacy . This suggests potential applications in neurodegenerative diseases where cholinergic signaling is disrupted.
Data Table: Biological Activities
| Activity | Effect | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Cytotoxicity | Induces apoptosis | 5.13 | C6 Glioma |
| Modulation of Receptors | Enhances acetylcholine binding | - | Muscarinic Receptors |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3,4,5-triethoxyphenyl)methanone?
- The compound’s synthesis typically involves multi-step reactions. For example, the pyrazole core can be functionalized via sulfonylation using piperidine derivatives under reflux conditions (e.g., DMF with K₂CO₃ as a base) . The triethoxyphenyl methanone moiety is often introduced via nucleophilic substitution or Friedel-Crafts acylation. Post-synthesis purification employs column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- FT-IR confirms functional groups (e.g., sulfonyl S=O stretching at ~1150–1350 cm⁻¹, carbonyl C=O at ~1650–1750 cm⁻¹) . ¹H/¹³C NMR resolves substituent patterns (e.g., triethoxyphenyl methine protons at δ 4.0–4.5 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) . Mass spectrometry (EI/ESI) validates molecular weight (e.g., [M+H]+ peaks) . Purity is assessed via HPLC (>95%) or TLC (petroleum ether/ethyl acetate) .
Q. What are the critical stability considerations during storage?
- The compound is typically stored as a powder at room temperature, protected from moisture and light. Sulfonamide and ester groups may hydrolyze under acidic/basic conditions, necessitating inert atmospheres (N₂) for long-term storage .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., piperidinylsulfonyl, triethoxy) influence biological activity?
- The piperidinylsulfonyl group enhances solubility via hydrogen bonding and modulates electron density on the pyrazole ring, potentially affecting receptor binding . The triethoxyphenyl moiety contributes to lipophilicity, impacting membrane permeability. Structure-activity relationship (SAR) studies on analogous compounds show that electron-withdrawing groups (e.g., sulfonyl) improve antibacterial potency against Gram-negative bacteria by enhancing target engagement .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Discrepancies may arise from metabolic instability (e.g., ester hydrolysis of triethoxy groups) or poor pharmacokinetics. Strategies include:
- Prodrug modification : Replacing labile ethoxy groups with stable analogs (e.g., methyl ethers) .
- Metabolic profiling : Using LC-MS to identify degradation products in plasma .
- Dosing optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .
Q. What computational methods predict target binding modes for this compound?
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like histamine or serotonin receptors, leveraging the pyrazole core’s rigidity and sulfonyl group’s polarity . MD simulations (e.g., GROMACS) assess binding stability over time, focusing on hydrogen bonds between the sulfonyl group and conserved residues (e.g., Lys158 in 5-HT₃ receptors) .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Microwave-assisted synthesis reduces reaction times (e.g., 2–4 hours vs. 8 hours under reflux) while maintaining yields (>85%) .
- Flow chemistry minimizes side products by controlling reaction parameters (temperature, residence time) during sulfonylation .
- Green solvents (e.g., ethanol/water mixtures) improve safety and reduce purification complexity .
Methodological Tables
Table 1: Key Analytical Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 2.2 ppm (pyrazole-CH₃), δ 4.1 ppm (-OCH₂CH₃) | |
| FT-IR | 1345 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O) | |
| ESI-MS | [M+H]+ m/z 506.2 (calculated) |
Table 2: Bioactivity Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
